molecular formula C14H17N3O2 B5370239 N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide

N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide

Cat. No.: B5370239
M. Wt: 259.30 g/mol
InChI Key: KLSFVSHYXCBBDO-GHRIWEEISA-N
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Description

N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide is a chemical compound characterized by its unique structure, which includes a hydrazinyl group attached to a phenyl ring and an acetamide group

Preparation Methods

The synthesis of N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide typically involves the reaction of 2-oxocyclohexylidene hydrazine with 4-acetamidobenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product in pure form .

Chemical Reactions Analysis

N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents to introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acetic acid), and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal strains.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating infections and other diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways .

Comparison with Similar Compounds

N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10(18)15-11-6-8-12(9-7-11)16-17-13-4-2-3-5-14(13)19/h6-9,16H,2-5H2,1H3,(H,15,18)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSFVSHYXCBBDO-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NN=C2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/N=C/2\CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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